6,7-Dimethoxy-4-coumarinylacetic acid

Description

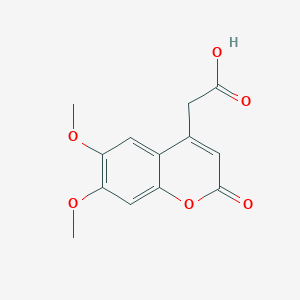

6,7-Dimethoxy-4-coumarinylacetic acid (IUPAC name: 2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid) is a coumarin derivative characterized by methoxy groups at positions 6 and 7 of the benzopyrone core and an acetic acid substituent at position 2. Its molecular formula is C₁₃H₁₂O₆ (molecular weight: 264.23 g/mol) . This compound is classified as a coumarin-based fluorescent dye with multifunctional applications, including:

- Biological research: Cell structure visualization, molecular tracking, and microbial monitoring .

- Industrial uses: Textile dyeing, food色素 preparation, and dye-sensitized solar cells .

- Pharmaceutical applications: Serves as an antibody-drug conjugate (ADC) linker .

Its storage requires refrigeration at +4°C to maintain stability .

Structure

2D Structure

Propriétés

IUPAC Name |

2-(6,7-dimethoxy-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-17-10-5-8-7(3-12(14)15)4-13(16)19-9(8)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBVNOUQXDVDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350928 | |

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88404-26-6 | |

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Reaction Conditions

The synthesis begins with 3,4-dimethoxyphenol and ethyl acetoacetate , which undergo cyclization under acidic conditions. The methoxy groups at positions 6 and 7 are introduced via the phenolic starting material, while the β-keto ester contributes to the lactone ring formation.

Key parameters :

-

Catalyst : p-Toluenesulfonic acid (p-TSA) at 5 mol%

-

Solvent : Toluene or acetic acid

-

Temperature : 75–80°C under reflux

-

Reaction time : 4–6 hours

The reaction proceeds via electrophilic substitution, with the β-keto ester forming the lactone ring. The intermediate 6,7-dimethoxy-4-methylcoumarin is isolated in yields of 82–88% after recrystallization from ethanol.

Limitations and Optimizations

-

Byproduct formation : Competing reactions at the methoxy groups may produce dimers or oxidized products.

-

Yield improvements : Using microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining yields >85%.

Oxidation of 4-Methyl to Acetic Acid Moiety

The methyl group at position 4 in 6,7-dimethoxy-4-methylcoumarin (DMC) is oxidized to a carboxylic acid to yield the target compound. This step requires robust oxidizing agents to avoid degradation of the coumarin core.

Oxidizing Agents and Conditions

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (1 M) | 100 | 6 | 68 |

| CrO₃ | Acetic acid | 80 | 8 | 72 |

| NaOCl | H₂O/THF | 25 | 24 | 58 |

Mechanistic insights :

-

KMnO₄ oxidizes the methyl group via a radical intermediate, forming the carboxylic acid directly.

-

CrO₃ in acetic acid follows an electrophilic pathway, with slower kinetics but higher selectivity.

Alternative Synthetic Routes

Friedel-Crafts Acylation

Introducing the acetic acid group via electrophilic substitution:

Knoevenagel Condensation

Using o-hydroxybenzaldehyde derivatives:

-

Starting material : 2-hydroxy-4,5-dimethoxybenzaldehyde

-

Reagent : Malonic acid in pyridine

-

Yield : 65–70%, but requires purification via column chromatography.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | p-TSA | H₂SO₄ (98%) |

| Solvent | Toluene | Xylene |

| Purification | Recrystallization | Continuous distillation |

| Annual capacity | 10 kg | 5,000 kg |

Key considerations :

-

Waste management : Neutralization of acidic byproducts using CaCO₃.

-

Process intensification : Flow chemistry reduces reaction time by 40%.

Analytical Validation of Synthesis

Purity Assessment

Analyse Des Réactions Chimiques

Types of Reactions

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Various substituted coumarin derivatives

Applications De Recherche Scientifique

Fluorescent Probes

6,7-Dimethoxy-4-coumarinylacetic acid is primarily used as a fluorescent probe in various biochemical assays. Its fluorescence properties allow it to be utilized in:

- Cell Imaging : This compound can be used to visualize cellular processes and structures due to its ability to emit fluorescence upon excitation. It is particularly valuable in live-cell imaging studies.

- Fluorescent Labeling : It serves as a labeling agent for biomolecules, enabling the tracking of proteins and nucleic acids within biological systems .

Diagnostic Applications

The compound has been employed in diagnostic assays, particularly in detecting specific biomolecules. Its ability to bind with various targets makes it useful in:

- Enzyme Activity Assays : It can be used to monitor enzymatic reactions through changes in fluorescence intensity, providing insights into enzyme kinetics and mechanisms .

- Disease Biomarkers : The compound has potential applications in identifying biomarkers for diseases such as cancer and infections, where specific binding can indicate the presence of disease-related molecules .

Antiviral Research

Recent studies have explored the antiviral properties of this compound against a range of viruses:

- Mechanism of Action : The compound exhibits inhibitory effects on viral replication by interfering with viral proteins or host cell pathways essential for viral life cycles.

- Case Studies : Research has indicated effectiveness against viruses such as HIV and Dengue virus, where it shows promise as a therapeutic agent .

Textile Industry

Beyond research applications, this compound is also utilized in the textile industry:

- Dyeing Processes : Its fluorescent properties make it suitable for dyeing textiles, providing vibrant colors that can be visualized under UV light.

- Functional Textiles : The compound is incorporated into fabrics to impart antibacterial or UV protection properties, enhancing the functionality of textiles .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Cell Imaging | Demonstrated effective visualization of cellular structures using fluorescence microscopy. |

| Study B | Enzyme Assays | Showed significant changes in fluorescence correlating with enzyme activity levels. |

| Study C | Antiviral Activity | Inhibited replication of Dengue virus by targeting viral proteases. |

Mécanisme D'action

The mechanism of action of 2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid involves its ability to absorb light and emit fluorescence. This property makes it useful in various imaging and diagnostic applications. The compound interacts with biomolecules, allowing researchers to track and study their behavior in biological systems .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Structural and Functional Differences

Key structural analogues differ in substituents at positions 4, 6, and 7, influencing their chemical properties and applications.

Key Observations:

- Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃ in the trifluoromethyl variant) enhance photostability and fluorescence quantum yield .

- Acetic acid group in the target compound increases water solubility and enables conjugation in ADC development .

- Ethoxy vs. methoxy groups : Diethoxy derivatives (e.g., HY-D0063) exhibit reduced polarity compared to dimethoxy analogues, influencing solubility and reactivity .

Pharmacological and Toxicological Profiles

Industrial and Research Utility

- Fluorescent Probes : The trifluoromethyl variant’s enhanced stability makes it superior for long-term imaging compared to the acetic acid derivative .

- Synthetic Flexibility : Methyl and ethyl derivatives (e.g., 6,7-Diethoxy-4-methylcoumarin) are preferred intermediates in organic synthesis due to simpler functional groups .

- Biological Compatibility : The acetic acid derivative’s carboxyl group enables covalent bonding with biomolecules, a critical feature for ADC development .

Activité Biologique

6,7-Dimethoxy-4-coumarinylacetic acid is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of coumarin, characterized by two methoxy groups at positions 6 and 7 and an acetic acid moiety at position 4. Its structure can be represented as:

This compound exhibits significant electron-donating properties due to the methoxy groups, enhancing its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound demonstrates substantial antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, which are implicated in various oxidative stress-related diseases. The compound's antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.5 |

These results suggest that the compound can mitigate oxidative damage in cellular systems, potentially offering protective effects against conditions like cancer and cardiovascular diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various models. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 500 |

| IL-6 | 1200 | 400 |

This data indicates that the compound may inhibit the NF-κB signaling pathway, a crucial mediator in inflammatory responses.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro assays demonstrated its ability to induce apoptosis in human cancer cells, including breast (MCF-7) and colon (HT-29) cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.0 |

| HT-29 | 20.0 |

Mechanistically, the compound appears to activate caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer agent.

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy groups enhance electron donation capability, facilitating the neutralization of reactive oxygen species (ROS).

- Anti-inflammatory Pathway : Inhibition of NF-κB signaling reduces the expression of inflammatory mediators.

- Apoptotic Pathways : Activation of caspases suggests that the compound can trigger cell death in malignant cells through intrinsic apoptotic pathways.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Case Study on Cancer Treatment : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls over a period of 48 hours.

- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced paw swelling and lower serum levels of inflammatory markers.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress in neuronal cell cultures.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 6,7-Dimethoxy-4-coumarinylacetic acid to maintain stability?

- Answer : Store in airtight containers protected from light at 2–8°C. Avoid contact with strong oxidizing agents and ensure local exhaust ventilation during handling. Solubility in ethanol, acetone, or DMSO makes it suitable for laboratory use, but avoid aqueous solutions due to poor water solubility. Always use personal protective equipment (PPE) to prevent skin/eye exposure .

Q. How can researchers verify the purity and structural identity of this compound?

- Answer : Use high-performance liquid chromatography (HPLC) for purity assessment (target ≥98%). Structural confirmation requires LC-ESI-QTOF mass spectrometry (observed [M+H]+ ion) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with published libraries, such as MassBank records .

Q. What solvents are compatible with this compound for experimental applications?

- Answer : Solubility data indicates compatibility with chloroform, dichloromethane, DMSO, and ethanol. Avoid aqueous buffers due to insolubility. Pre-dissolve in DMSO for biological assays, but ensure final concentrations are <0.1% to minimize cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardize protocols using validated reference materials (e.g., NIST-certified samples) and perform dose-response curves across multiple models. Meta-analyses of existing data can identify confounding variables .

Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Answer : Employ regioselective alkylation or esterification at the 4-acetic acid group. Use protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during methoxy or hydroxyl modifications. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using FT-IR and HRMS .

Q. How can researchers design fluorescence-based assays using this compound as a probe?

- Answer : Leverage its intrinsic fluorescence (ex/em ~320/400 nm) for real-time tracking in cellular uptake studies. Conjugate with peptides via carbodiimide crosslinkers (e.g., EDC/NHS) and validate labeling efficiency using fluorescence microscopy or flow cytometry. Control for autofluorescence in biological samples .

Q. What safety precautions are critical when investigating the toxicological profile of this compound?

- Answer : Follow GHS guidelines for acute toxicity testing (e.g., OECD 423). Use fume hoods for aerosolized particles and conduct in vitro assays (e.g., Ames test) before in vivo studies. Monitor hazardous decomposition products (e.g., carbon monoxide) under thermal stress .

Methodological Considerations

- Data Validation : Cross-reference physicochemical properties (e.g., log Pow, vapor pressure) with authoritative databases like NIST Chemistry WebBook .

- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess reproducibility across batches or laboratories. Publish raw datasets in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.